Methyl 3-benzamido-2-(benzoyloxy)benzoate
CAS No.: 918943-18-7
Cat. No.: VC16944305
Molecular Formula: C22H17NO5
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918943-18-7 |
|---|---|
| Molecular Formula | C22H17NO5 |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | methyl 3-benzamido-2-benzoyloxybenzoate |
| Standard InChI | InChI=1S/C22H17NO5/c1-27-22(26)17-13-8-14-18(23-20(24)15-9-4-2-5-10-15)19(17)28-21(25)16-11-6-3-7-12-16/h2-14H,1H3,(H,23,24) |
| Standard InChI Key | XRNWBOCWEMMPJW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
The molecular formula of methyl 3-benzamido-2-(benzoyloxy)benzoate is hypothesized to be C₃₀H₂₃NO₅, derived from the substitution pattern of its parent benzoic acid scaffold. Key structural features include:
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A methyl ester group at the carboxylic acid position, enhancing lipophilicity.
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A benzamido group (-NHCOC₆H₅) at position 3, which may influence hydrogen-bonding interactions.
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A benzoyloxy group (-OCOC₆H₅) at position 2, contributing to steric bulk and π-π stacking potential.
Comparative analysis with methyl 2-benzoylbenzoate (C₁₅H₁₂O₃, MW 240.25 g/mol) suggests that the additional benzamido substituent in methyl 3-benzamido-2-(benzoyloxy)benzoate would significantly increase molecular weight (estimated ~465 g/mol) and alter crystalline packing, potentially raising the melting point above 100°C .
Synthesis and Reaction Pathways
While no direct synthesis protocol for methyl 3-benzamido-2-(benzoyloxy)benzoate is documented, its preparation likely involves sequential functionalization of methyl salicylate derivatives. A plausible route includes:
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Benzoylation of methyl 3-aminosalicylate using benzoyl chloride in the presence of pyridine to install the benzamido group .
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Esterification of the free phenolic hydroxyl group at position 2 with benzoyl chloride under basic conditions .
This methodology mirrors the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, where microwave-assisted reactions (600 W, 5 min) or reflux conditions achieve high yields . The use of aprotic solvents like acetone and catalysts such as pyridine is critical to minimizing side reactions .
Physicochemical Properties
Based on structural analogs, the following properties are extrapolated:
The high logP value indicates significant hydrophobicity, favoring membrane permeability—a trait advantageous in pharmaceutical applications .
Biological Activity and Applications
Though no direct pharmacological data exist for methyl 3-benzamido-2-(benzoyloxy)benzoate, structurally related salicylate derivatives exhibit anti-inflammatory and analgesic properties via cyclooxygenase (COX) inhibition . For example, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid demonstrates COX-2 selectivity, reducing prostaglandin E2 (PGE-2) levels by 40% in murine models (p = 0.005) . The benzamido group in the target compound may enhance binding affinity to COX isoforms through additional hydrogen-bond interactions with active-site residues.
Industrial and Research Applications
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Pharmaceuticals: Potential as a COX-2 inhibitor for treating inflammation with reduced gastrointestinal toxicity compared to aspirin .
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Polymer Science: As a plasticizer additive, leveraging its ester-rich structure to improve polymer flexibility, akin to pentaerythritol tetrabenzoate .
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Organic Synthesis: Serving as a precursor for photoinitiators or ligands in asymmetric catalysis .
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